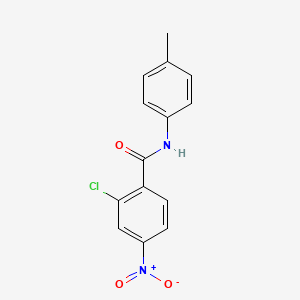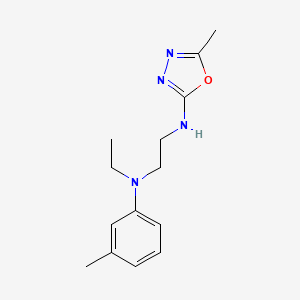
2-chloro-N-(4-methylphenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-methylphenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C14H11ClN2O3 and its molecular weight is 290.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.0458199 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have focused on the synthesis and structural characterization of chloro-nitrobenzamide derivatives due to their potential in various fields. For example, Dian He et al. (2014) synthesized and characterized 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, revealing its antitumor activity through structural-property relationships, electrochemical measurements, and biological assays. The study showed that the compound exhibited inhibition against several cancer cell lines, suggesting its potential as a chemotherapeutic agent (He et al., 2014).
Anticonvulsant Activity
The anticonvulsant properties of 4-nitro-N-phenylbenzamides have been explored, indicating the therapeutic potential of chloro-nitrobenzamide derivatives in neurology. V. Bailleux et al. (1995) synthesized a series of these compounds, demonstrating their efficacy in protecting against seizures in animal models. Notably, certain derivatives showed superior activity compared to standard anticonvulsant drugs, highlighting their significance in the development of new neurological medications (Bailleux et al., 1995).
Crystal Engineering
The role of chloro-nitrobenzamide derivatives in crystal engineering has been investigated, particularly in the formation of molecular tapes and interactions critical for crystal design. Studies by B. K. Saha et al. (2005) on molecular complexes involving 4-nitrobenzoic acid derivatives have shown the utility of these compounds in designing crystals with specific properties. The research provides insights into how hydrogen and halogen bonding interactions can be exploited for targeted crystal engineering applications (Saha et al., 2005).
Polymer Chemistry
In the domain of polymer chemistry, the synthesis and characterization of novel polymers incorporating nitrobenzamide moieties have been explored. S. Mehdipour-Ataei et al. (2004) developed polyimides using a diamine derived from nitrobenzamide, demonstrating their high thermal stability and solubility. Such studies underscore the importance of chloro-nitrobenzamide derivatives in synthesizing advanced materials with desirable thermal and mechanical properties (Mehdipour-Ataei et al., 2004).
Antidiabetic Research
Recent investigations into the antidiabetic potential of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown promising results. Samridhi Thakral et al. (2020) synthesized a series of derivatives and evaluated their in vitro antidiabetic activity, finding significant inhibitory effects against α-glucosidase. This research highlights the therapeutic potential of chloro-nitrobenzamide derivatives in managing diabetes through novel mechanisms of action (Thakral et al., 2020).
Future Directions
The future directions for the study of “2-chloro-N-(4-methylphenyl)-4-nitrobenzamide” could involve the development of robust, tunable, and scalable manufacturing processes, delivering specific active pharmaceutical ingredient (API) characteristics . The implementation of continuous processing methods is becoming increasingly common in the pharmaceutical industry and offers numerous benefits for safety, productivity, and isolation in the synthesis of drug substances and APIs .
Properties
IUPAC Name |
2-chloro-N-(4-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-2-4-10(5-3-9)16-14(18)12-7-6-11(17(19)20)8-13(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZRRKBBHRMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(2-thienyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5594234.png)

![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)


![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)

![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)

![N'-[4-(benzyloxy)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5594334.png)
![ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5594341.png)
![N-[1-(3,3-dimethyl-2-oxobutyl)cyclobutyl]acetamide](/img/structure/B5594344.png)
![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)
